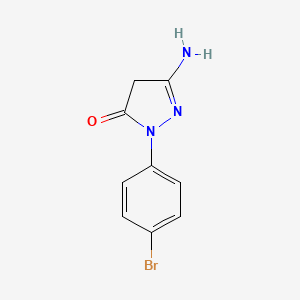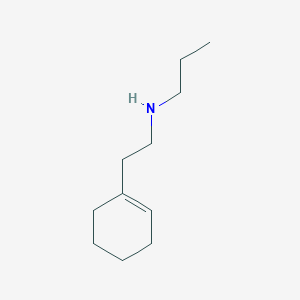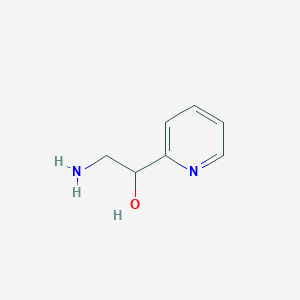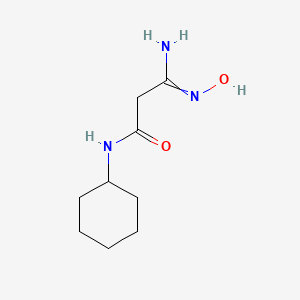
1,1-dioxothiolane-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydrothiophene-3-thiol 1,1-dioxide (T3T) is a sulfur-containing heterocyclic compound that has been studied extensively in both in vivo and in vitro experiments due to its potential applications in a variety of fields. This compound is synthesized through a variety of chemical methods, and its biological activity has been investigated in both animals and humans.
Applications De Recherche Scientifique
Découverte de médicaments
La structure chimique unique du 1,1-dioxothiolane-3-thiol en fait un échafaudage précieux dans la découverte de médicaments. Sa capacité à former des composés hétérocycliques stables en fait un candidat potentiel pour le développement de nouveaux produits pharmaceutiques. Par exemple, les dérivés des 1,2,3-triazoles, qui peuvent être synthétisés en utilisant des composés comme le this compound, ont trouvé de larges applications dans la découverte de médicaments .
Synthèse organique
En synthèse organique, le this compound peut être utilisé pour introduire des hétérocycles contenant du soufre, qui sont présents dans divers principes pharmaceutiques actifs (API). La stabilité et la réactivité de ce composé en font un excellent choix pour la construction de molécules complexes .
Chimie des polymères
Le groupe thiol réactif du composé peut être exploité en chimie des polymères pour créer des polymères aux propriétés spécifiques. Par exemple, il peut être utilisé pour synthétiser des polythiophènes, qui sont des polymères conducteurs ayant des applications dans les dispositifs électroniques .
Chimie supramoléculaire
Le this compound peut être utilisé pour construire des structures supramoléculaires en raison de sa capacité à s’engager dans des liaisons hydrogène et de son moment dipolaire élevé. Ces structures ont des applications potentielles dans le développement de nanomatériaux et de machines moléculaires .
Bioconjugaison
Ce composé est également utile dans les techniques de bioconjugaison, où il peut être utilisé pour attacher des biomolécules à divers substrats ou les unes aux autres. Ceci est particulièrement utile dans le domaine de l’administration ciblée de médicaments .
Biologie chimique
En biologie chimique, le this compound peut être utilisé pour modifier des peptides ou des protéines, ce qui peut aider à comprendre les processus biologiques ou à développer de nouveaux outils biotechnologiques .
Imagerie fluorescente
Les dérivés du composé peuvent être utilisés en imagerie fluorescente, offrant un moyen de suivre les molécules biologiques dans les cellules vivantes ou les tissus. Ceci est crucial pour les études en biologie cellulaire et en diagnostics .
Science des matériaux
Enfin, en science des matériaux, le this compound peut contribuer à la création de nouveaux matériaux aux propriétés uniques, telles qu’une durabilité accrue ou des interactions spécifiques avec la lumière ou d’autres formes d’énergie .
Safety and Hazards
Mécanisme D'action
Target of Action
1,1-Dioxothiolane-3-thiol, also known as Tetrahydrothiophene-3-thiol 1,1-dioxide or 3-mercaptotetrahydrothiophene 1,1-dioxide, is an essential intermediate in organic synthesis . It plays a vital role in improving the performance and service life of lithium-ion batteries . .
Mode of Action
It’s known that a large amount of heat is released during the synthesis process of this compound, leading to its hydrolysis
Biochemical Pathways
Thiols in general are known to play important roles in enzymatic reactions, apoptosis, detoxification, and antioxidant protection . They can reduce the number of free radicals by binding to the unshared electrons of free radicals formed as a result of oxidative stress .
Pharmacokinetics
It’s known that the compound’s synthesis process involves a large amount of heat, which leads to its hydrolysis
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound’s synthesis process involves a large amount of heat, which leads to its hydrolysis . This suggests that the compound’s action, efficacy, and stability may be influenced by temperature.
Analyse Biochimique
Biochemical Properties
Tetrahydrothiophene-3-thiol 1,1-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of disulfide bonds, which can alter the enzyme’s conformation and activity .
Cellular Effects
The effects of Tetrahydrothiophene-3-thiol 1,1-dioxide on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, Tetrahydrothiophene-3-thiol 1,1-dioxide can affect gene expression and cellular metabolism. This compound has also been observed to induce apoptosis in certain cell types, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, Tetrahydrothiophene-3-thiol 1,1-dioxide exerts its effects through several mechanisms. It can bind to thiol groups in proteins, leading to the formation of mixed disulfides. This binding can result in enzyme inhibition or activation, depending on the specific protein involved. Additionally, Tetrahydrothiophene-3-thiol 1,1-dioxide can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrahydrothiophene-3-thiol 1,1-dioxide can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to Tetrahydrothiophene-3-thiol 1,1-dioxide can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of Tetrahydrothiophene-3-thiol 1,1-dioxide vary with dosage in animal models. At low doses, the compound can enhance cellular antioxidant defenses and improve metabolic function. At high doses, it can induce toxicity, leading to oxidative stress and cellular damage. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
Tetrahydrothiophene-3-thiol 1,1-dioxide is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, Tetrahydrothiophene-3-thiol 1,1-dioxide can influence metabolic flux by modulating the activity of key enzymes in central metabolic pathways .
Transport and Distribution
Within cells and tissues, Tetrahydrothiophene-3-thiol 1,1-dioxide is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity. For example, binding to glutathione can facilitate the transport of Tetrahydrothiophene-3-thiol 1,1-dioxide to specific cellular compartments .
Subcellular Localization
The subcellular localization of Tetrahydrothiophene-3-thiol 1,1-dioxide is critical for its activity and function. The compound can be directed to specific organelles through targeting signals and post-translational modifications. For instance, it may accumulate in the mitochondria, where it can modulate mitochondrial function and ROS production. Understanding the subcellular localization of Tetrahydrothiophene-3-thiol 1,1-dioxide is essential for elucidating its mechanism of action .
Propriétés
IUPAC Name |
1,1-dioxothiolane-3-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S2/c5-8(6)2-1-4(7)3-8/h4,7H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZFACZLMPADJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397585 |
Source


|
| Record name | 3-Sulfanyl-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52513-18-5 |
Source


|
| Record name | 3-Sulfanyl-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
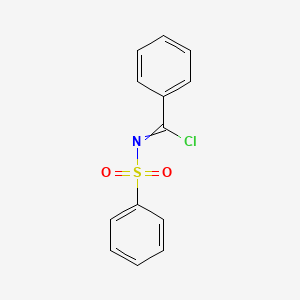

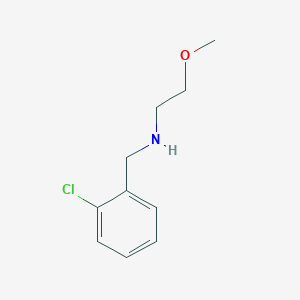
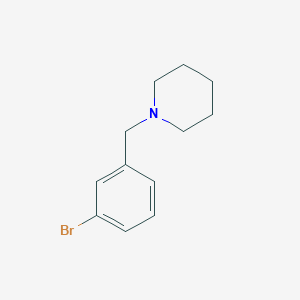
![1-(2-Aminobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1274329.png)

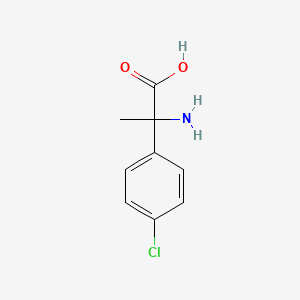
![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1274338.png)
![4-Amino-4-[4-(4-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1274339.png)
